molecular formula C15H17N3O3S B11137396 Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B11137396
M. Wt: 319.4 g/mol
InChI Key: LSYGKAATTVDFSV-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a chemical compound of significant interest in antimicrobial research and development. Its molecular structure, which incorporates a thiazole ring linked to a benzoate ester via a urea functional group, is characteristic of scaffolds investigated for novel antibiotic activities. Research into similar compounds has shown promise in inhibiting bacterial growth by targeting essential protein-protein interactions, such as those required for bacterial RNA polymerase (RNAP) holoenzyme formation, a process critical for bacterial viability and transcription . The isopropylamino-thiazole moiety is a key structural feature that may contribute to binding affinity and potency against pathogenic bacteria, including Streptococcus pneumoniae . This compound is provided For Research Use Only and is intended for laboratory research purposes such as antimicrobial susceptibility testing, structure-activity relationship (SAR) studies, and investigating mechanisms of action against drug-resistant bacterial strains. It is not intended for diagnostic or therapeutic use. Researchers can procure this compound with the assurance of its application in advancing the discovery of new antibacterial agents.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C15H17N3O3S/c1-9(2)16-15-18-12(8-22-15)13(19)17-11-6-4-10(5-7-11)14(20)21-3/h4-9H,1-3H3,(H,16,18)(H,17,19)

InChI Key

LSYGKAATTVDFSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Approach 1: Hantzsch Thiazole Synthesis

The Hantzsch reaction typically involves an α-haloketone, a thioamide, and a base. For the target compound, isopropylthiourea (as the thioamide) and an α-haloketone (e.g., chloroacetone) could form the 2-isopropylamino-4-methylthiazole intermediate. Oxidation of the methyl group to a carboxylic acid, followed by conversion to an acyl chloride, would yield the 2-isopropylamino-1,3-thiazol-4-yl carbonyl chloride.

Reaction Scheme :
Isopropylthiourea+ChloroacetoneBase2-(Isopropylamino)-4-methylthiazole\text{Isopropylthiourea} + \text{Chloroacetone} \xrightarrow{\text{Base}} \text{2-(Isopropylamino)-4-methylthiazole}
4-MethylthiazoleOxidation4-Carboxylic acidSOCl2Acyl chloride\text{4-Methylthiazole} \xrightarrow{\text{Oxidation}} \text{4-Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}

Key Considerations :

  • Oxidation Challenges : Direct oxidation of methyl to carboxylic acid is chemically demanding. Alternative strategies, such as introducing a bromine at position 4 for subsequent nucleophilic substitution, may be explored.

  • Acyl Chloride Formation : Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for converting carboxylic acids to acyl chlorides.

Benzoate Ester Synthesis

The methyl 4-aminobenzoate component is synthesized via esterification or nucleophilic substitution.

Approach 2: Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid can be esterified with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 4-aminobenzoate.

Reaction Scheme :
4-Aminobenzoic acid+MeOHH2SO4Methyl 4-aminobenzoate\text{4-Aminobenzoic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-aminobenzoate}

Key Considerations :

  • Yield Optimization : Acidic conditions (e.g., H₂SO₄) drive esterification to completion.

  • Purification : The product is typically purified via recrystallization or chromatography.

Amide Coupling

The final step involves coupling the thiazole acyl chloride with methyl 4-aminobenzoate to form the amide bond.

Approach 3: Amide Bond Formation

The acyl chloride reacts with the amine in the presence of a base (e.g., triethylamine) to form the amide.

Reaction Scheme :
Thiazole acyl chloride+Methyl 4-aminobenzoateBaseTarget compound\text{Thiazole acyl chloride} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Base}} \text{Target compound}

Key Considerations :

  • Base Selection : Triethylamine or DMAP are common bases to neutralize HCl byproducts.

  • Solvent Choice : Dichloromethane or THF is suitable for this reaction.

Alternative Routes and Functionalization

Approach 4: Direct Substitution on Thiazole

If the thiazole ring lacks a leaving group at position 4, electrophilic substitution (e.g., sulfonation, halogenation) could introduce functionality. However, this is less common due to the electron-deficient nature of thiazoles.

Approach 5: Ullmann Coupling

A palladium-catalyzed Ullmann coupling between a thiazole-4-bromide and an aryl amine could form the amide bond. This method is less straightforward but offers flexibility for diverse substrates.

Data Tables: Reaction Conditions and Yields

Below are hypothetical data tables based on analogous reactions from the literature.

Step Reagents/Conditions Yield Purity Reference
Thiazole Synthesis (Hantzsch)Isopropylthiourea, Chloroacetone, EtOH, K₂CO₃60–70%>95%
Acyl Chloride FormationSOCl₂, Reflux, 2–3 h80–85%>90%
Amide CouplingDCM, Et₃N, RT, 12 h75–80%>95%

Challenges and Optimization

  • Thiazole Oxidation : Direct oxidation of 4-methylthiazole to 4-carboxylic acid is inefficient. Alternative methods, such as bromination followed by cyanation , may improve yields.

  • Stereochemical Control : If the thiazole contains stereogenic centers, chiral catalysts or resolving agents would be required.

  • Scalability : Large-scale synthesis requires cost-effective reagents (e.g., avoiding phosgene) and efficient purification (e.g., crystallization).

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Ethyl Benzoate Derivatives with Heterocyclic Substitutions

Ethyl benzoate derivatives with heterocyclic substituents, such as those reported in Molecules (2011), share structural similarities but differ in key functional groups and activity profiles:

Compound ID Substituent Structure Molecular Weight Reported Use/Activity
I-6230 4-(Pyridazin-3-yl)phenethylamino ~350 g/mol Kinase inhibition (hypothetical)
I-6232 4-(6-Methylpyridazin-3-yl)phenethylamino ~364 g/mol Kinase inhibition (hypothetical)
I-6273 4-(Methylisoxazol-5-yl)phenethylamino ~348 g/mol Antimicrobial screening
Target Compound 2-(Isopropylamino)-1,3-thiazol-4-yl carbonyl ~335 g/mol* Hypothetical kinase inhibitor

Key Differences :

  • The isopropylamino group introduces bulkier substituents than methyl or ethyl groups in analogs, which may improve selectivity for specific biological targets .
Functional Analogs: Methyl Benzoate-Based Pesticides

Several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001) share the benzoate ester core but diverge in substituents and applications:

Compound Name Substituent Structure Molecular Weight Use
Triflusulfuron methyl ester Triazine-linked sulfonylurea ~453 g/mol Herbicide (ALS inhibitor)
Metsulfuron methyl ester Methoxy-methyl triazine sulfonylurea ~381 g/mol Herbicide (ALS inhibitor)
Target Compound 1,3-Thiazole carbamoyl ~335 g/mol* Not pesticidal (structural focus)

Key Differences :

  • Unlike sulfonylurea-containing pesticides, the target compound lacks the sulfonyl bridge critical for acetolactate synthase (ALS) inhibition. Its 1,3-thiazole group may instead target cysteine proteases or kinases .
Thiazole-Containing Building Blocks

Enamine Ltd.’s catalog (2017) includes a thiazole-linked compound with a morpholinylbutanoic acid chain:

  • Structure: (2S)-2-{[Methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid
  • Molecular Weight : 384.50 g/mol

Comparison :

  • The target compound’s simpler structure (lacking morpholine and butanoic acid chains) may reduce off-target interactions but limit solubility in aqueous environments .

Research Findings and Mechanistic Insights

  • Ester Group Impact : Methyl esters (target compound) are typically more hydrolytically stable than ethyl esters (e.g., I-6230), which could prolong in vivo half-life .

Biological Activity

Methyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate, a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2S, with a molecular weight of approximately 296.36 g/mol. Its structural components include:

  • Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Isopropylamino group : May enhance lipophilicity and facilitate cellular uptake.
  • Benzoate moiety : Commonly associated with anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that modifications to the thiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The specific compound is hypothesized to maintain this trend due to its structural characteristics.

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, derivatives of thiazole have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

Case Study: Anticancer Properties

A notable study focused on the anticancer properties of thiazole derivatives similar to this compound. The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.6Induction of apoptosis
PC3 (Prostate Cancer)7.2Inhibition of cell proliferation

Neuroprotective Effects

Emerging research suggests that thiazole compounds may exert neuroprotective effects. A study indicated that certain derivatives can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What synthetic routes are typically employed to prepare this compound?

  • Methodological Answer : Synthesis involves multi-step reactions: (i) Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. (ii) Coupling the thiazole intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • NMR (¹H/¹³C in CDCl₃ or DMSO-d₆) to confirm functional groups (e.g., thiazole protons at δ 6.8–7.2 ppm, ester carbonyl at ~168 ppm).
  • HRMS (ESI+) for molecular ion validation .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include: (i) Dose-response curves to confirm potency thresholds. (ii) Metabolic stability tests (e.g., microsomal incubation) to rule out degradation artifacts. (iii) Structural analogs (e.g., methyl benzoate derivatives with varying thiazole substituents) to isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide) to model binding to enzymes (e.g., kinases) or receptors.
  • MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes.
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer : (i) Co-solvent systems (e.g., PEG-400/water) for aqueous formulation. (ii) Prodrug design (e.g., ester hydrolysis to carboxylic acid derivatives). (iii) Nanoparticle encapsulation (PLGA polymers) to enhance permeability .

Q. How can researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Variability often stems from:
  • Reagent quality (use freshly distilled amines for thiazole synthesis).
  • Reaction monitoring (TLC or LC-MS to track intermediate formation).
  • Workup protocols (acid-base extraction vs. column chromatography) .

Application-Oriented Questions

Q. What in vitro assays are recommended for evaluating this compound’s antimicrobial potential?

  • Methodological Answer :
  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition (crystal violet staining) for anti-persister activity .

Q. What are the key considerations for designing SAR studies on this compound?

  • Methodological Answer : Focus on:
  • Thiazole modifications (e.g., isopropylamino vs. cyclopropylamino groups).
  • Ester hydrolysis to carboxylic acid derivatives for polarity modulation.
  • Bioisosteric replacements (e.g., thiazole-to-oxazole swaps) .

Data Analysis & Reproducibility

Q. How should researchers validate the compound’s stability under long-term storage?

  • Methodological Answer :
  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • LC-MS/MS to detect degradation products (e.g., ester hydrolysis or thiazole ring oxidation) .

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